Ro4987655

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: RO4987655 (CH4987655) - A Novel Allosteric MEK Inhibitor for Oncology Therapeutics

Introduction to MEK Inhibition in Oncology

The RAF/MEK/ERK pathway represents a critical signaling cascade in oncogenesis, frequently activated through mutations in upstream regulators like RAS and RAF. This three-layered protein kinase cascade transduces signals from cell surface receptors to cytosolic and nuclear targets, ultimately driving processes essential for tumor development and maintenance, including cell proliferation, survival, and differentiation. Aberrant activation of this pathway is detected in numerous human cancers, primarily through oncogenic alterations in BRAF or RAS genes, making it a rational therapeutic target for precision oncology approaches. MEK1 and MEK2 (MEK1/2) occupy a central position in this pathway, serving as the only known activators of ERK1/2 through dual-specificity phosphorylation of threonine and tyrosine residues within their activation loops. Despite their crucial role in oncogenic signaling, MEK1/2 are rarely mutated in cancer, instead being hyperactivated through upstream oncogenic events [1].

The therapeutic targeting of MEK1/2 offers several advantages in drug development. First, MEK1/2 exhibit remarkably narrow substrate specificity, with ERK1/2 representing their only known physiological substrates. This specificity enables precise interruption of the RAF/MEK/ERK pathway without directly affecting parallel signaling networks. Second, the unique structural features of MEK1/2 have enabled the design of highly selective ATP-noncompetitive inhibitors that avoid the challenges associated with targeting the conserved ATP-binding pocket present in all protein kinases. These allosteric inhibitors induce conformational changes that lock MEK1/2 into catalytically inactive states, providing exceptional specificity and overcoming the obstacle of competing with high intracellular ATP concentrations [1]. Among these advanced MEK1/2 inhibitors, RO4987655 (also known as CH4987655) has emerged as a promising therapeutic agent with potent anti-tumor activity demonstrated in both preclinical models and clinical trials [2] [3].

Mechanism of Action of this compound

Molecular Structure and Binding Characteristics

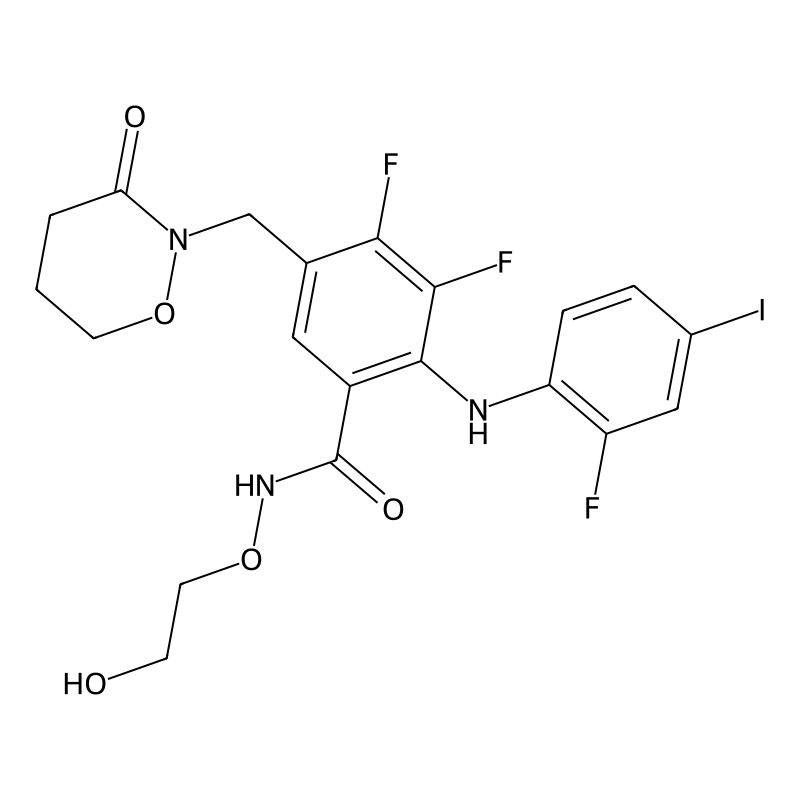

This compound is an orally active small molecule inhibitor targeting mitogen-activated protein kinase kinase (MAP2K or MEK) with the chemical name 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-5-(3-oxo-1,2-oxazinan-2-ylmethyl)benzohydroxamic acid 2-hydroxyethyl ester [3]. This compound belongs to the class of allosteric MEK inhibitors that uniquely bind adjacent to, rather than within, the ATP-binding pocket of MEK1/2. The compound's molecular structure enables specific interactions with key residues in the allosteric binding site, inducing conformational changes that stabilize MEK1/2 in a catalytically inactive state [1].

The binding mechanism of this compound exploits unique structural features of MEK1/2, particularly the presence of a specific pocket near the ATP-binding site that accommodates the inhibitor. Structural analyses reveal that MEK1/2 consist of a small N-terminal lobe and a large C-terminal lobe, with the catalytic site residing in the deep cleft between these lobes. The inhibitor binding affects the orientation of the αC-helix in the small lobe and the activation loop in the large lobe, both critical for catalytic competence. In the native state, a salt bridge formation between Lys97 (MEK1) and Glu114 (MEK1) indicates a catalytically active conformation, while this compound binding disrupts this arrangement, locking the kinase in an inactive form [1].

Allosteric Inhibition and Selectivity Profile

This compound functions through allosteric inhibition that prevents MEK1/2 from phosphorylating their downstream targets ERK1/2. Unlike ATP-competitive inhibitors that must compete with high intracellular ATP concentrations (typically in the mM range), this compound's non-competitive mechanism allows for effective target inhibition independent of ATP levels. This allosteric binding prevents the phosphorylation and activation of ERK1/2, thereby interrupting the transmission of proliferative and survival signals through the RAF/MEK/ERK pathway [1] [3].

The selectivity profile of this compound is exceptionally high for MEK1/2, with minimal off-target effects against other kinases. This specificity stems from its unique binding mode that exploits structural features not conserved across the kinome. Preclinical assessment demonstrated that this compound binds to and inhibits MEK1, resulting in suppression of MEK-dependent cell signaling and tumor cell proliferation. The high selectivity translates to a favorable therapeutic window in clinical applications, potentially reducing adverse effects associated with off-target kinase inhibition [3] [4].

Table 1: Key Molecular Characteristics of this compound

| Parameter | Specification | Biological Significance |

|---|---|---|

| Chemical name | 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-5-(3-oxo-1,2-oxazinan-2-ylmethyl)benzohydroxamic acid 2-hydroxyethyl ester | Complex structure enabling specific allosteric binding |

| Molecular weight | Not specified in sources | Small molecule suitable for oral administration |

| Target | MEK1 and MEK2 | Key signaling nodes in RAF/MEK/ERK pathway |

| Inhibition type | Allosteric, ATP-noncompetitive | Avoids competition with high cellular ATP concentrations |

| Selectivity | High for MEK1/2 | Minimal off-target effects |

| Primary effect | Inhibition of ERK1/2 phosphorylation | Disruption of proliferative and survival signaling |

Biochemical Consequences of MEK Inhibition

The primary biochemical consequence of this compound-mediated MEK inhibition is the dephosphorylation of ERK1/2, which prevents their translocation to the nucleus and subsequent activation of transcription factors involved in cell cycle progression and survival. This inhibition leads to cell cycle arrest predominantly in the G1 phase through downregulation of positive cell cycle regulators such as cyclin D1. Additionally, this compound treatment modulates expression of apoptotic regulators, potentially shifting the balance toward programmed cell death in susceptible tumor cells [1] [3] [4].

The inhibition of the RAF/MEK/ERK pathway by this compound also triggers compensatory feedback mechanisms that have important implications for therapeutic efficacy and resistance development. Proteomic analyses using reverse phase protein arrays (RPPA) in preclinical models revealed that this compound treatment not only downregulates pERK1/2 but also induces upregulation of pMEK1/2, pC-RAF, and pAKT, the latter indicating activation of the compensatory PI3K pathway. These feedback loops may contribute to the rebound in [18F]FDG uptake observed after initial suppression and represent potential mechanisms of acquired resistance [3] [4].

Preclinical Profiling and Pharmacodynamic Assessment

In Vitro Characterization

Extensive in vitro studies have characterized the anti-proliferative activity of this compound across various cancer cell lines. Cell proliferation assays demonstrated concentration-dependent inhibition of viable cells following this compound treatment, with particular sensitivity observed in models harboring mutations in the RAF/MEK/ERK pathway. Western blot analyses confirmed the dose-dependent suppression of pERK1/2 without affecting total ERK levels, validating the specific on-target mechanism of action. These experiments also revealed the temporal dynamics of pathway inhibition, with rapid reduction in pERK levels within hours of drug exposure [3] [4].

Further mechanistic studies examined the effect of this compound on downstream effectors of the RAF/MEK/ERK pathway. Treatment resulted in decreased expression of cyclin D1, a key cell cycle regulator transcriptionally controlled by ERK signaling. This reduction provides a molecular explanation for the G1 cell cycle arrest observed in sensitive models. Additionally, modulation of apoptotic markers indicated that this compound can promote programmed cell death in certain contexts, though the primary anti-tumor effect appears to be cytostatic rather than directly cytotoxic [4].

In Vivo Efficacy in Xenograft Models

This compound demonstrated promising anti-tumor activity in human tumor xenograft models, particularly in K-ras-mutated lung adenocarcinoma. Studies employing [18F]FDG-PET imaging to monitor metabolic response observed modest decreases in tumor glucose uptake as early as 2 hours post-treatment, with maximal suppression typically occurring on day 1. This early metabolic response preceded changes in tumor volume, supporting the use of functional imaging as a pharmacodynamic biomarker for MEK inhibition. Interestingly, a rebound in [18F]FDG uptake was frequently observed on day 3, coinciding with activation of compensatory pathways as identified by proteomic analyses [3].

The relationship between tumor genetics and drug response was evaluated across multiple xenograft models. While K-ras-mutated models generally showed sensitivity to this compound monotherapy, the degree of response varied considerably, suggesting additional genetic factors influence susceptibility to MEK inhibition. Reverse phase protein array (RPPA) analyses of treated xenografts provided systems-level understanding of the signaling adaptations following MEK inhibition, revealing not only the intended suppression of MAPK signaling but also compensatory activation of alternative survival pathways [3] [4].

Table 2: Preclinical Efficacy of this compound in Xenograft Models

| Model Type | Genetic Background | Response Metrics | Key Findings |

|---|---|---|---|

| Human lung adenocarcinoma xenografts | K-ras mutation | [18F]FDG-PET, tumor volume, proteomic profiling | Early decrease in [18F]FDG uptake at 2h, maximal at day 1; rebound at day 3; decreased pERK1/2, pMKK4, pmTOR on day 1 |

| Melanoma models | BRAF mutation | Tumor growth inhibition | Significant anti-tumor activity supporting clinical development in BRAF-mutant melanoma |

| Colorectal cancer models | KRAS mutation | Tumor growth inhibition | Limited single-agent activity observed |

| Multiple xenograft models | Various RAS/RAF mutations | [18F]FDG-PET response | 69% showed decreased [18F]FDG uptake between baseline and day 15 |

Clinical Development and Trial Results

Phase I Dose-Escalation Studies

The initial phase I dose-escalation study of this compound assessed the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety, pharmacokinetic/pharmacodynamic profile, and preliminary antitumor activity in patients with advanced solid tumors. The trial employed an initial dose escalation using once-daily dosing, followed by escalation using twice-daily scheduling. The study established the MTD at 8.5 mg twice daily (total daily dose of 17.0 mg), with dose-limiting toxicities including blurred vision and elevated creatine phosphokinase [5].

The pharmacokinetic profile of this compound demonstrated dose linearity and a half-life of approximately 4 hours, supporting the twice-daily dosing regimen to maintain therapeutic exposure. At the MTD, target inhibition assessed by suppression of extracellular signal-regulated kinase phosphorylation in peripheral blood mononuclear cells was high (mean 75%) and sustained, with concentrations remaining above the IC50 for 90% of the dosing interval. Of the evaluable patients, clinical benefit was seen in 21.1%, including two partial responses (one confirmed and one unconfirmed). Metabolic response assessed by fluorodeoxyglucose-positron emission tomography (FDG-PET) showed that 79.4% of patients exhibited reduced FDG uptake between baseline and day 15 [5].

Phase I Expansion Cohort Results

A phase I expansion study further evaluated this compound in selected patients with advanced cancers harboring RAS-RAF mutations. This multicenter trial included specific cohorts of melanoma, non-small cell lung cancer (NSCLC), and colorectal cancer patients receiving oral this compound continuously at the recommended dose of 8.5 mg twice daily until disease progression. The safety profile was consistent with other MEK inhibitors, with the most frequent adverse events being rash, acneiform dermatitis, and gastrointestinal disorders, mostly grade 1/2 in severity [2].

The antitumor activity varied across tumor types and mutational status. In BRAF-mutated melanoma, 4 of 17 patients (24%) achieved partial responses. Interestingly, activity was also observed in BRAF wild-type melanoma, with 4 of 20 patients (20%) showing partial responses. In KRAS-mutant NSCLC, 2 of 18 patients (11%) achieved partial responses. However, no objective responses were observed in KRAS-mutant colorectal cancer, where all patients eventually developed disease progression. Paired tumor biopsies demonstrated reduced ERK phosphorylation across all cohorts, confirming target engagement regardless of clinical response [2].

Table 3: Clinical Efficacy of this compound in Phase I Expansion Study

| Tumor Type | Mutation Status | Patient Number | Response Rate | Clinical Outcome |

|---|---|---|---|---|

| Melanoma | BRAF mutation | 17 | 24% (4 PR) | Clinical activity supporting MEK inhibition in BRAF-mutant melanoma |

| Melanoma | BRAF wild-type | 20 | 20% (4 PR) | Activity in non-BRAF mutated melanoma |

| NSCLC | KRAS mutation | 18 | 11% (2 PR) | Modest single-agent activity |

| Colorectal cancer | KRAS mutation | 30 | 0% | All patients developed progressive disease |

Experimental Protocols and Methodologies

In Vitro Assay Protocols

Cell Proliferation Assay: The anti-proliferative effects of this compound were evaluated using the Cell Counting Kit-8 (Dojindo Molecular Technologies) according to manufacturer specifications. Cells were plated in 96-well plates and treated with various concentrations of this compound for 72 hours. Following treatment, viable cells were quantified spectrophotometrically, and IC50 values were calculated from dose-response curves. Each experiment included appropriate controls and was performed with multiple replicates to ensure statistical reliability [3] [4].

Western Blot Analysis: For protein expression and phosphorylation analysis, cells were treated with this compound for indicated periods and lysed using cell lysis buffer (Cell Signaling Technology) containing protease inhibitor cocktail (cOmplete, EDTA-free, Roche), phosphatase inhibitor cocktails 2 and 3 (Sigma), and 1 mM PMSF (Sigma). Proteins were separated by SDS-PAGE, transferred to membranes, and probed with primary antibodies against pEGFR (Y1068), EGFR, pMKK4 (S257/T261), MKK4, pAKT (S473), AKT, pERK (T202/Y204), ERK, pMEK1/2 (S217/S221), MEK, Cyclin D1, and actin. Protein bands were visualized with HRP-conjugated secondary antibodies and enhanced chemiluminescence detection systems [4].

In Vivo Study Design

Xenograft Models and this compound Administration: Human lung adenocarcinoma cell line NCI-H2122 was maintained according to ATCC recommendations and implanted into immunocompromised mice to establish xenograft tumors. This compound was dissolved in 50% ethanol/50% Cremophor EL (Sigma) and stored at -20°C. The vehicle and this compound stock solutions were diluted fivefold with distilled water on each dosing day before administration to animals [3] [4].

Molecular Imaging Protocol: [18F]FDG uptake was studied in xenograft models from day 0 to day 9 of this compound therapy using microPET Focus 120 (CTI Concorde Microsystems). Animals underwent baseline imaging followed by serial scans at specified timepoints after treatment initiation. Image analysis included quantification of standardized uptake values (SUVs) to objectively measure changes in tumor glucose metabolism following MEK inhibition [3].

Proteomic Analysis Using Reverse Phase Protein Arrays (RPPA): The in vivo effects of this compound on MAPK/PI3K pathway components were assessed by RPPA. Tumor samples collected at various timepoints after treatment were processed and analyzed using validated antibodies against key signaling proteins and phosphoproteins. This high-throughput antibody-based technology enabled quantitative assessment of activated signaling pathways and identification of biomarkers of drug response and resistance [3] [4].

Resistance Mechanisms and Limitations

Compensatory Pathway Activation

A primary limitation of this compound monotherapy is the rapid development of compensatory signaling through alternative pathways that sustain tumor survival and proliferation. Proteomic analyses using RPPA revealed that this compound treatment not only downregulates pERK1/2 but also induces upregulation of pMEK1/2, pC-RAF, and pAKT. The increased pAKT indicates activation of the compensatory PI3K pathway, which parallels the rebound in [18F]FDG uptake observed following initial suppression and represents a key mechanism of adaptive resistance [3] [4].

This pathway crosstalk between MAPK and PI3K signaling networks presents a significant challenge for single-agent MEK inhibition. The rebound activation of these compensatory mechanisms often occurs within days of treatment initiation, potentially limiting the durability of clinical responses. These findings provide a molecular rationale for combination therapies that simultaneously target multiple nodes in interconnected signaling networks to prevent or delay the emergence of resistance [3].

Tumor-Type Specific Efficacy

The clinical activity of this compound demonstrated significant variation across different tumor types, highlighting the importance of context-dependent vulnerability to MEK inhibition. While promising activity was observed in both BRAF-mutant and wild-type melanoma, as well as modest activity in KRAS-mutant NSCLC, no objective responses were seen in KRAS-mutant colorectal cancer. This differential sensitivity underscores that mutational status alone is insufficient to predict response and suggests that additional tissue-specific factors influence dependency on MEK signaling [2].

The lack of efficacy in KRAS-mutant colorectal cancer despite evidence of target engagement (reduced ERK phosphorylation) indicates that these tumors may possess inherent resistance mechanisms that bypass the requirement for MEK-ERK signaling. Possible explanations include the activation of alternative proliferative pathways or the presence of parallel survival signals that maintain viability despite MEK inhibition. Understanding these tissue-specific differences is crucial for appropriate patient selection and future drug development efforts [2].

The following diagram illustrates the signaling pathway and the compensatory mechanisms that lead to resistance when MEK is inhibited by this compound:

> RAF/MEK/ERK Signaling Pathway and this compound Mechanism: This diagram illustrates the canonical RAF/MEK/ERK signaling cascade and the points where this compound exerts its inhibitory effect (green). It also shows the compensatory resistance mechanisms (red) that can emerge following MEK inhibition, including feedback activation and PI3K/AKT pathway induction.

Conclusion and Future Perspectives

This compound represents a promising therapeutic agent in the landscape of targeted cancer therapies, particularly for malignancies driven by mutations in the RAF/MEK/ERK pathway. Its unique allosteric mechanism provides high specificity for MEK1/2, potentially minimizing off-target effects. The well-defined pharmacokinetic and pharmacodynamic profile supports continued clinical development, particularly in selected patient populations with BRAF-mutant melanoma and possibly other RAS/RAF-driven malignancies.

References

- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase I expansion and pharmacodynamic study of the oral MEK ... [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of efficacy of a new MEK , inhibitor , in human... RO 4987655 [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of efficacy of a new MEK , inhibitor , in human... RO 4987655 [ejnmmires.springeropen.com]

- 5. Phase I Dose-Escalation Study of the Safety, ... [research-portal.uu.nl]

RO4987655 (CH4987655): A Comprehensive Technical Overview

Compound Profile and Mechanism of Action

RO4987655 is a small molecule belonging to the class of aminobenzoic acids and derivatives. Its molecular formula is C20H19F3IN3O5, with an average molecular weight of 565.28 [1].

| Property | Description |

|---|---|

| DrugBank Accession Number | DB12933 [1] |

| CAS Number | 874101-00-5 [1] [2] |

| Modality | Small Molecule [1] |

| Status | Investigational (Used in clinical trials) [3] [1] |

Mechanism of Action: As a highly selective MEK1/2 inhibitor, this compound binds to and inhibits MEK1, disrupting the Ras/Raf/MEK/ERK (MAPK) signal transduction pathway [4] [2]. This pathway is constitutively activated in many cancers, often through mutations in genes like RAS or BRAF, leading to uncontrolled cell proliferation and survival [5]. The table below summarizes its key biochemical characteristics:

| Parameter | Value | Description |

|---|---|---|

| IC50 (MEK1/MEK2) | 5.2 nM [2] | Concentration for half-maximal enzyme inhibition. |

| Cellular IC50 (pERK1/2) | 0.0065 μM (NCI-H2122 cells) [4] | Concentration for half-maximal inhibition of pathway phosphorylation in cells. |

| Cytotoxicity (Example IC50) | 0.86 nM (COLO 205 cells) [2] | Concentration for half-maximal inhibition of cell proliferation. |

Preclinical Development and Protocols

In Vitro Efficacy and Protocol

This compound was evaluated in panels of human cancer cell lines. The following is a generalized protocol for assessing its anti-proliferative effects:

- Cell Lines: Various lines with different mutational backgrounds (e.g., C32 for b-Raf V600E, MIA PaCa-2 for Kras G12C) [2].

- Treatment: Cells are treated with a range of this compound concentrations for 72 hours [2].

- Viability Assay: Cell viability is quantified using colorimetric assays like the Cell Counting Kit-8 (CCK-8), which measures the activity of cellular dehydrogenases [4] [2].

- Data Analysis: IC50 values are calculated from dose-response curves.

In Vivo Efficacy and Pharmacodynamics

This compound demonstrated significant anti-tumor activity in xenograft models, including complete tumor regressions [2]. Key pharmacodynamic (PD) biomarkers were evaluated using the following methodologies:

- Tumor Volume Measurement: Tumors are measured with digital calipers, and Tumor Growth Inhibition (TGI) is calculated [4].

- Western Blotting: Used to assess pathway modulation (e.g., inhibition of pERK) in tumor lysates.

- Protocol: Tumors or cells are lysed. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against pERK, total ERK, etc. [4].

- Reverse Phase Protein Array (RPPA): A high-throughput technology used for large-scale, quantitative analysis of signaling proteins and their phosphorylation status in tumor samples [4].

- [18F]FDG-PET Imaging: Used as a non-invasive PD biomarker to monitor early metabolic response.

- Protocol: Mice undergo baseline PET scans, followed by scans at specific time points (e.g., day 1, day 3) after this compound administration. Changes in standard uptake values (SUV) of the radiotracer are measured [4].

Diagram 1: this compound inhibits MEK1/2 in the oncogenic MAPK pathway.

Preclinical [18F]FDG-PET studies in K-ras-mutated lung carcinoma xenografts revealed an early decrease in tracer uptake by day 1, followed by a rebound on day 3. RPPA analysis linked this rebound to feedback-driven reactivation of the MAPK pathway (increased pMEK, pC-RAF) and activation of the compensatory PI3K pathway (increased pAKT) [4].

Clinical Development and Findings

Phase I Clinical Trial

A phase I expansion study (NCT number not available in sources) evaluated this compound in selected patients with advanced solid tumors [3].

- Dosing: The recommended dose was 8.5 mg administered orally twice daily, continuously until disease progression [3].

- Patient Cohorts: The study enrolled 95 patients into specific molecular cohorts: BRAF-mutant melanoma (n=18), BRAF wild-type melanoma (n=23), KRAS-mutant non-small cell lung cancer (NSCLC, n=24), and KRAS-mutant colorectal cancer (n=30) [3].

The primary clinical findings from this trial are summarized in the table below:

| Parameter | Results |

|---|---|

| Most Frequent Adverse Events | Rash, acneiform dermatitis, gastrointestinal disorders (mostly Grade 1/2) [3]. |

| Objective Response Rate (ORR) | • BRAF-mutant melanoma: 24% (4/17 PR) • BRAF wild-type melanoma: 20% (4/20 PR) • KRAS-mutant NSCLC: 11% (2/18 PR) [3] | | Lack of Response | All patients with KRAS-mutant colorectal cancer experienced disease progression [3]. | | Pharmacodynamic Confirmation | Paired tumor biopsies showed reduced phosphorylation of ERK across all cohorts, confirming target engagement [3]. | | Metabolic Response | 69% of patients showed a decrease in [18F]FDG uptake between baseline and day 15 [3]. |

Biomarker and Resistance Insights

A separate clinical study investigated blood-based metabolites to predict responses to this compound in melanoma [6].

- Methodology: Plasma samples from 35 patients were analyzed. Out of 182 metabolites, the levels of seven specific metabolites could distinguish between patients who responded to the treatment and those whose disease progressed [6].

- Significance: This suggests a potential non-invasive method for early prediction of treatment success and offers clues to the underlying mechanisms of response and resistance [6].

Diagram 2: Feedback loops can lead to compensatory signaling and metabolic rebound.

Conclusion and Research Implications

This compound established a proof-of-concept for selective MEK inhibition, demonstrating a manageable safety profile and clinically meaningful activity in BRAF-mutant and wild-type melanoma, as well as KRAS-mutant NSCLC. Its development highlighted several critical themes in targeted therapy:

- The importance of patient selection based on tumor genetics.

- The utility of PD biomarkers like pERK inhibition and [18F]FDG-PET for confirming target modulation.

- The challenge of intrinsic and adaptive resistance, driven by feedback loops within and between signaling pathways (e.g., PI3K) [4].

While this compound itself may not have advanced to later-stage clinical development, the knowledge gained from its study has informed the development of other MEK inhibitors, such as binimetinib, and combination strategies to overcome resistance [5].

References

- 1. - RO : Uses, Interactions, Mechanism of Action | DrugBank Online 4987655 [go.drugbank.com]

- 2. This compound (CH4987655) | MEK Inhibitor [medchemexpress.com]

- 3. Phase I expansion and pharmacodynamic study of the oral MEK... [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of efficacy of a new MEK inhibitor, this compound, in ... [pmc.ncbi.nlm.nih.gov]

- 5. A phase 1 dose-escalation and expansion study of ... [nature.com]

- 6. Testing metabolites in blood predicts success of skin cancer treatment [icr.ac.uk]

Compound Profile and Mechanism of Action

RO4987655 (also known as CH4987655) is an orally bioavailable, small-molecule allosteric inhibitor that selectively targets MEK1 and MEK2 kinases [1] [2].

- Target: MEK1 / MEK2 (MAP2K1 / MAP2K2) [1] [2]

- IC50: 5.2 nM for both MEK1 and MEK2 [3] [1] [2]

- Mechanism: It is a non-competitive inhibitor with high selectivity, showing minimal activity against a panel of over 400 other kinases [3]. By inhibiting MEK, it prevents the phosphorylation and activation of downstream ERK, a key node in the Ras/Raf/MEK/ERK (MAPK) signaling pathway, which is constitutively active in many cancers [4] [5]. This leads to the inhibition of MEK-dependent cell signaling and tumor cell proliferation [1].

The diagram below illustrates the core signaling pathway and the site of this compound inhibition:

The Ras/Raf/MEK/ERK pathway and this compound inhibition mechanism.

Quantitative Efficacy and Pharmacokinetic Profile

The table below summarizes key quantitative data from preclinical studies for easy comparison.

| Category | Parameter | Value / Finding | Context / Model |

|---|---|---|---|

| Enzymatic Activity | IC50 (MEK1/2) | 5.2 nM [3] [1] [2] | In vitro assay |

| Cellular Efficacy | IC50 (Proliferation) | 0.0065 μM (NCI-H2122 cells) [4] [5] | Human lung adenocarcinoma cell line |

| IC50 (Proliferation) | 0.86 - 9.5 nM [2] | Various mutant cell lines (e.g., COLO205, HT-29) | |

| pERK Suppression | Observed within 2 hours [4] [5] [2] | NCI-H2122 cells (0.1 - 1.0 μM) | |

| In Vivo Efficacy | Tumor Growth Inhibition (TGI) | 119% - 150% [4] [5] [1] | NCI-H2122 xenografts (Day 3, 1.0-5.0 mg/kg) |

| Tumor Response | Complete regressions [1] [2] | Various xenograft models | |

| Pharmacokinetics | tmax (Time to Cmax) | ~1 hour [1] [2] | Healthy volunteers & preclinical models |

| Terminal t1/2 | ~25 hours [1] [2] | Healthy volunteers & preclinical models | |

| pERK Inhibition (PD) | >80% at higher doses [1] [2] | Exposure-dependent |

Key Experimental Protocols and Models

The following methodologies are critical for evaluating the efficacy and mechanisms of this compound.

In Vitro Cell-Based Assays

- Cell Proliferation Assay: The anti-proliferative effect of this compound can be determined using assays like the Cell Counting Kit-8 (CCK-8). Cells (e.g., NCI-H2122) are treated with a dose range of this compound (e.g., 0.00001 to 10 μM) for 72 hours in 96-well plates, after which viable cells are quantified [4] [5] [1].

- Western Blotting for Target Engagement: To confirm inhibition of the MAPK pathway, cells are treated with this compound, lysed, and analyzed by Western blot. Key antibodies include pERK (T202/Y204) and total ERK to demonstrate pathway suppression, and optionally pMEK and other pathway components [4] [5].

In Vivo Xenograft Models

- Animal and Tumor Model: Female athymic nude mice (e.g., balb nu/nu, 5-6 weeks old) are implanted subcutaneously with human cancer cells (e.g., NCI-H2122 lung adenocarcinoma at 4x10^6 cells/mouse) [4] [5] [1].

- Dosing and Efficacy Study: Once tumors are established (100-200 mm³), mice are randomized into groups. This compound is administered orally at various doses (e.g., 1.0, 2.5, 5.0 mg/kg). Tumor volumes are tracked using digital calipers, and Tumor Growth Inhibition (TGI) is calculated [4] [5] [1].

Integrated PET Imaging and Proteomic Analysis

This workflow combines functional imaging with molecular profiling to comprehensively study drug effects and resistance [4] [5] [6].

Integrated experimental workflow for evaluating this compound efficacy and mechanisms.

- [18F]FDG-PET Imaging: Tumor-bearing mice undergo baseline PET scans before treatment. Follow-up scans are performed at multiple time points (e.g., 2 hours, and on days 1, 3, and 9) after this compound administration. Changes in standard uptake value (SUV) quantify tumor glucose metabolism [4] [5] [6].

- Reverse Phase Protein Array (RPPA): Tumor tissues are harvested at different time points. RPPA is used for high-throughput, quantitative profiling of the expression and phosphorylation levels of key signaling proteins (e.g., pERK, pAKT, pMEK, pmTOR) to assess pathway modulation [4] [5].

- Fluorescent Immunohistochemistry (fIHC): Tumor sections are analyzed using fIHC with antibodies against GLUT1 and Hexokinase 1 to investigate the relationship between glucose metabolism changes and the expression of these key glycolytic proteins [4] [5].

Key Insights on Metabolic Response and Resistance

Preclinical studies with this compound have yielded critical insights that are vital for clinical translation.

- Early Metabolic Response: [18F]FDG-PET serves as a sensitive pharmacodynamic biomarker. A significant decrease in tumor [18F]FDG uptake was observed as early as 2 hours post-treatment, with the maximum decrease typically occurring on day 1 [4] [5] [6].

- Rebound Phenomenon and Feedback Loops: A common finding is a rebound in [18F]FDG uptake by day 3, even as tumor volumes continue to decrease. RPPA analysis revealed that this is not due to changes in GLUT1 or Hexokinase 1, but rather to feedback reactivation of the MAPK pathway (increased pMEK, pC-RAF) and activation of the compensatory PI3K-AKT pathway (increased pAKT) [4] [5] [6]. This highlights a key mechanism of adaptive resistance.

- Plasma Metabolite Biomarkers: A metabolomics study identified 21 plasma metabolites (amino acids, lipids, etc.) that were modulated by this compound in melanoma xenograft models. Changes in specific lipid classes (phosphatidylcholines, sphingomyelins) were associated with treatment response, suggesting a potential for predictive biomarker development [7].

Clinical Development Status

This compound was investigated in clinical trials. A phase I study demonstrated that the drug was generally well-tolerated at doses from 0.5 to 4 mg and achieved significant suppression of pERK in healthy volunteers and patients [1] [2]. Reductions in tumor [18F]FDG uptake were observed in patients with advanced solid tumors [4] [5]. The compound showed clinical activity in patients with BRAF-mutant melanoma and KRAS-mutant non-small cell lung cancer [3] [1].

References

- 1. | RO of MEK 4987655 | CAS 874101-00-5 | Buy... inhibitor kinase [invivochem.com]

- 2. This compound (CH4987655) | MEK Inhibitor [medchemexpress.com]

- 3. | CAS:874101-00-5 | MEK RO | Manufacturer BioCrick 4987655 inhibitor [biocrick.com]

- 4. Evaluation of efficacy of a new MEK inhibitor, this compound, in ... [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of efficacy of a new MEK inhibitor , RO , in human... 4987655 [ejnmmires.springeropen.com]

- 6. Evaluation of efficacy of a new MEK inhibitor, this compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. Modulation of Plasma Metabolite Biomarkers of the MAPK ... [pubmed.ncbi.nlm.nih.gov]

Core Preclinical Efficacy & Mechanism Data

The tables below consolidate the primary quantitative findings and the signaling responses observed in preclinical models.

Table 1: Summary of Key Preclinical Efficacy Observations

| Observation | Description | Model System | Citation |

|---|---|---|---|

| Anti-tumor Activity | Potent anti-tumor activity in human tumor xenograft models. | K-ras mutated human tumor xenografts | [1] [2] |

| Early Metabolic Response | Modest decrease in tumor [18F]FDG uptake observed as early as 2 hours post-treatment. | NCI-H2122 lung adenocarcinoma xenografts (microPET imaging) | [1] |

| Maximal Metabolic Inhibition | Greatest decrease in [18F]FDG uptake found on Day 1 of treatment. | NCI-H2122 lung adenocarcinoma xenografts | [1] |

| Metabolic Rebound | Rebound in [18F]FDG uptake observed on Day 3, despite continuing tumor volume decrease. | NCI-H2122 lung adenocarcinoma xenografts | [1] |

| Human Dose Projection | Recommended Phase II dose (RP2D) was established as 8.5 mg twice daily (total 17 mg daily). | Phase I clinical trial (based on safety/efficacy) | [3] |

Table 2: Molecular Signaling Response to RO4987655 Treatment (RPPA Analysis)

| Time Point | Down-regulated Markers (Pathway Inhibition) | Up-regulated Markers (Feedback/Compensation) |

|---|---|---|

| Day 1 | pERK1/2, pMKK4, pmTOR | - |

| Day 3 | - | pMEK1/2, pMEK2, pC-RAF, pAKT |

The upregulation of pAKT on Day 3 is a critical finding, indicating activation of the compensatory PI3K pathway, which explains the rebound in FDG uptake [1].

Detailed Experimental Protocols

Here are the methodologies for the key experiments from the primary preclinical study [1].

In Vivo Efficacy and FDG-PET Imaging

- Cell Line & Culture: The human lung adenocarcinoma cell line NCI-H2122 (American Type Culture Collection) was maintained per ATCC recommendations.

- Xenograft Models: The study used human lung carcinoma xenograft models.

- Drug Formulation: this compound was synthesized by Chugai Pharmaceuticals. For in vivo use, it was dissolved in 50% ethanol/50% Cremophor EL, stored at -20°C, and diluted fivefold with distilled water on each dosing day.

- PET Imaging:

[18F]FDGuptake was studied in xenografts from day 0 to day 9 of therapy. Imaging was performed using a microPET Focus 120 scanner. Mice were fasted for a period before the intravenous injection of[18F]FDG, and static scans were acquired at 60 minutes post-injection.

Proteomic and Molecular Analysis

- Reverse Phase Protein Array (RPPA): Used to assess the in vivo effects of this compound on MAPK/PI3K pathway components. This high-throughput antibody-based technology allowed for quantitative, multiplex analysis of signaling proteins and phospho-proteins from tumor tissues.

- Semi-Quantitative Fluorescent Immunohistochemistry (fIHC): Used to examine the expression levels of GLUT1 and hexokinase 1 in tumor tissues. However, the study did not find statistically significant correlations between the expression of these proteins and the changes in

[18F]FDGuptake.

Signaling Pathway and Feedback Loops

The following diagram illustrates the mechanistic findings from the preclinical study, showing the direct inhibition by this compound and the subsequent feedback activation that limits its efficacy.

This diagram shows how this compound directly inhibits MEK, but this inhibition triggers feedback loops that reactivate the MAPK pathway and activate the compensatory PI3K pathway [1].

Interpretation of Findings

- FDG-PET as a Biomarker: The study supports the use of

[18F]FDG-PETas a sensitive, non-invasive tool for demonstrating the pharmacodynamic effects of this compound, revealing both early target engagement and the subsequent compensatory biological changes [1] [3]. - Implications for Therapy: The observed feedback activation of the PI3K pathway and rebound of metabolic activity provides a strong rationale for combination therapy. Simultaneously targeting both the MEK and PI3K pathways could potentially overcome this resistance mechanism and lead to more durable responses [1] [4] [5].

References

- 1. Evaluation of efficacy of a new MEK inhibitor, this compound, in ... [pmc.ncbi.nlm.nih.gov]

- 2. MEK and the inhibitors: from bench to bedside [jhoonline.biomedcentral.com]

- 3. Differences in the Biologic Activity of 2 Novel MEK Inhibitors ... [jnm.snmjournals.org]

- 4. Targeting PI3K Signaling in Combination Cancer Therapy [sciencedirect.com]

- 5. Synergistic inhibition of MEK and reciprocal feedback ... [cancerbiomed.org]

Mechanism of Action and Role in the MAPK Pathway

RO4987655 inhibits a critical signaling cascade often hyperactivated in cancer.

- Pathway Overview: The RAS-RAF-MEK-ERK pathway is a core intracellular signaling cascade that regulates cell growth, proliferation, and survival [1] [2]. Oncogenic mutations in genes like RAS or RAF lead to constitutive activation of this pathway, driving tumorigenesis [3] [2].

- MEK's Crucial Role: MEK1 and MEK2 occupy a unique position in this cascade, as they are the only known activators of ERK1/2 [1]. This makes them attractive therapeutic targets.

- Allosteric Inhibition: As an allosteric inhibitor, this compound binds to a site other than the ATP-binding pocket of MEK, locking it in an inactive conformation and preventing it from phosphorylating and activating ERK [3]. This approach can offer greater selectivity compared to ATP-competitive inhibitors.

The following diagram illustrates the MAPK signaling pathway and the site of this compound inhibition:

The RAS-RAF-MEK-ERK signaling pathway and the inhibitory target of this compound.

Preclinical and Clinical Research Findings

Quantitative Efficacy and Pharmacodynamic Data

Key quantitative findings from studies on this compound are summarized below:

| Study Model / Population | Key Findings | Experimental Methods |

|---|

| K-ras-mutated human lung carcinoma xenografts [4] | ► Modest decrease in tumor [[18F]FDG] uptake at 2 hours. ► Greatest decrease on Day 1, with a rebound by Day 3. ► Molecular analysis showed pathway feedback: ↓pERK, ↓pmTOR on Day 1; ↑pMEK, ↑pAKT on Day 3. | ► [18F]FDG-PET/CT imaging ► Reverse Phase Protein Array (RPPA) for signaling protein analysis ► Semi-quantitative fluorescent IHC for GLUT1 & Hexokinase 1 | | Japanese patients with advanced solid tumors (Phase I) [5] [6] | ► MTD: 8 mg/day (4 mg BID). ► DLT: Grade 3 creatine phosphokinase (CPK) elevation. ► Common AEs: Dermatitis acneiform, CPK elevation, eye disorders. ► PK: Dose-proportional exposure, half-life ~4-24h. ► PD: Dose-dependent inhibition of pERK in PBMCs. | ► 3 + 3 dose-escalation design ► PK/PD blood sampling ► pERK inhibition in PBMCs as a pharmacodynamic biomarker |

Insights on Resistance and Feedback Mechanisms

Preclinical research with this compound helped illuminate common challenges with MEK inhibitors. The observed rebound in [[18F]FDG] uptake in xenograft models was linked to reactivation of the MAPK pathway and activation of the compensatory PI3K-AKT pathway, a key feedback mechanism that can limit the efficacy of single-agent therapy [4] [1]. This understanding underscores the rationale for combination therapies, such as simultaneously targeting MEK and PI3K, to overcome inherent resistance [1].

Technical Research Methodologies

The cited studies on this compound employed several sophisticated techniques that are central to modern oncology drug development.

- [18F]FDG-PET Imaging: This non-invasive imaging technique was used preclinically to measure early metabolic changes in tumors following MEK inhibition. A decrease in [[18F]FDG] uptake indicates reduced glucose metabolism, serving as a pharmacodynamic biomarker of drug effect [4].

- Reverse Phase Protein Array (RPPA): This high-throughput, antibody-based technology was used to simultaneously quantify the phosphorylation/activation status of a wide array of proteins in the MAPK and PI3K pathways from tumor tissue lysates. It enabled the comprehensive signaling response profiling that identified feedback mechanisms [4].

- pERK Inhibition in Peripheral Blood Mononuclear Cells (PBMCs): In the Phase I clinical trial, the degree of MEK inhibition was assessed by measuring levels of phosphorylated ERK (pERK) in patient PBMCs. This served as a accessible pharmacodynamic biomarker to confirm target engagement and correlate drug exposure with biological effect [5] [6].

Research Significance and Context

This compound played a role in validating MEK inhibition as a viable strategy. Although its own clinical development was halted after Phase I, research involving this compound provided valuable insights:

- It helped establish preclinical [18F]FDG-PET imaging and clinical pERK inhibition in PBMCs as valid methods for the early, non-invasive monitoring of MEK inhibitor effects [4] [5].

- Its study highlighted the critical importance of feedback networks and pathway crosstalk in driving resistance to targeted monotherapies, guiding future research toward rational combination strategies [4] [1].

References

- 1. Synergistic inhibition of MEK and reciprocal feedback ... [cancerbiomed.org]

- 2. and Therapeutic Medicine Experimental [spandidos-publications.com]

- 3. Targeting RAS-mutant cancers: is ERK the key? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of efficacy of a new MEK inhibitor, this compound, in ... [pmc.ncbi.nlm.nih.gov]

- 5. Phase I and pharmacokinetics/pharmacodynamics study of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I and Pharmacokinetics/Pharmacodynamics (PK/PD ... [sciencedirect.com]

RO4987655 allosteric MEK inhibition

RO4987655 Profile & Efficacy Data

The following tables summarize the core characteristics and quantitative efficacy data for this compound.

Table 1: Core Characteristics of this compound

| Attribute | Description |

|---|---|

| Chemical Names | This compound, CH4987655, RG 7167 [1] [2] |

| Molecular Formula | C₂₀H₁₉F₃IN₃O₅ [1] [2] |

| Molecular Weight | 565.28 g/mol [1] [2] |

| CAS Number | 874101-00-5 [1] [2] |

| Primary Target | MEK1/2 (Mitogen-Activated Protein Kinase Kinase) [1] [2] |

| Mechanism | Allosteric inhibition [3] [4] |

| IC₅₀ (MEK1/2) | 5 - 5.2 nM [1] [2] |

Table 2: In Vitro Anti-Proliferative Activity (IC₅₀) This data demonstrates the compound's potency against various human cancer cell lines after a 4-day exposure [2].

| Cell Line | Mutation | IC₅₀ (nM) |

|---|---|---|

| COLO 205 | B-raf V600E | 0.86 nM |

| HT-29 | B-raf V600E | 1.7 nM |

| MIA PaCa-2 | K-ras G12C | 3.3 nM |

| C32 | B-raf V600E | 8.4 nM |

| QG-56 | H-ras Q61L | 9.5 nM |

Table 3: In Vivo Efficacy in NCI-H2122 Xenograft Model This study showed the effect of this compound on tumor growth and metabolism in a mouse model of human lung adenocarcinoma [3] [4].

| This compound Dose | Tumor Growth Inhibition (TGI) on Day 3 | [18F]FDG-PET Uptake Change |

|---|---|---|

| 1.0 mg/kg | 119% | Decrease by Day 1 |

| 2.5 mg/kg | 145% | Decrease by Day 1 |

| 5.0 mg/kg | 150% | Decrease by Day 1 |

Detailed Experimental Protocols

For researchers looking to replicate or understand the key studies on this compound, here are summaries of the methodologies used.

Cell Proliferation Assay (In Vitro)

- Purpose: To determine the anti-proliferative effects of this compound.

- Cell Line: Human lung adenocarcinoma NCI-H2122 cells.

- Procedure: Cells were treated with various concentrations of this compound for 72 hours in 96-well plates. Viable cells were quantified using a Cell Counting Kit-8 (Dojindo Molecular Technologies) [3] [4].

- Key Finding: this compound inhibited proliferation of NCI-H2122 cells in a dose-dependent manner with an IC₅₀ value of 0.0065 μM (6.5 nM) [2].

Western Blotting for Pathway Analysis (In Vitro)

- Purpose: To assess the inhibition of the MAPK signaling pathway.

- Cell Treatment: NCI-H2122 cells were treated with this compound (0.1 to 1.0 μM) for indicated periods.

- Cell Lysis & Analysis: Cells were lysed with a buffer containing protease and phosphatase inhibitors. Key proteins like pERK (T202/Y204) and total ERK were detected using specific antibodies to confirm target engagement [3] [4].

- Key Finding: this compound suppressed pERK1/2 levels as early as 2 hours after treatment start [2].

In Vivo Xenograft Study & [18F]FDG-PET Imaging

- Purpose: To evaluate the efficacy and metabolic response in a live animal model.

- Model: Female athymic nude mice with NCI-H2122 human lung carcinoma xenografts.

- Dosing: this compound was administered orally at 1.0, 2.5, and 5.0 mg/kg. The drug was formulated by dissolving in 50% ethanol/50% Cremophor EL, then diluted fivefold with distilled water on dosing day [3] [4].

- Tumor Monitoring: Tumor volumes were measured with calipers. Metabolic activity was monitored non-invasively using microPET imaging at baseline, day 1, and day 3 after treatment [3] [4].

- Proteomic Analysis: Reverse Phase Protein Array (RPPA) was used to analyze in vivo effects on MAPK/PI3K pathway components in tumor tissues [3] [4].

Clinical Phase I Trial (Pharmacokinetics/Pharmacodynamics)

- Purpose: To determine the maximum tolerated dose (MTD), safety, and PK/PD profile in humans.

- Design: Phase I dose-escalation study in Japanese patients with advanced solid tumors using a 3 + 3 design.

- Dosing: Patients received a single dose followed by continuous once-daily (1, 2, or 4 mg QD) or twice-daily (4, 5, or 6.5 mg BID) dosing in 28-day cycles.

- PK/PD Assessments: Plasma concentrations of this compound were measured. Pharmacodynamics was evaluated by measuring pERK inhibition in peripheral blood mononuclear cells (PBMCs) [5].

Mechanism of Action & Signaling Pathway

This compound is a highly selective, allosteric inhibitor of MEK1 and MEK2, key kinases in the Ras/Raf/MEK/ERK signaling pathway [3] [1] [4]. This pathway is frequently hyperactivated in cancers through mutations in RAS or RAF genes. The following diagram illustrates the mechanism of this compound and the observed feedback loops.

Diagram of this compound mechanism and feedback loops.

The diagram shows that inhibition by this compound leads to a rapid decrease in pERK, suppressing tumor cell proliferation. However, proteomic analysis (RPPA) in xenograft models revealed a compensatory reactivation mechanism:

- On Day 1: Down-regulation of pERK1/2, pMKK4, and pmTOR.

- On Day 3: Significant up-regulation of pMEK, pC-RAF, and pAKT, indicating reactivation of the MAPK pathway and activation of the compensatory PI3K pathway [3] [4]. This feedback explains the rebound in [18F]FDG uptake observed after initial suppression and highlights a potential mechanism of acquired resistance.

Research Implications & Future Directions

The research on this compound provides valuable insights for drug development:

- Biomarker Utility: [18F]FDG-PET imaging served as a sensitive, early pharmacodynamic biomarker for MEK inhibition in both preclinical and clinical settings [3] [4].

- Understanding Resistance: The identification of feedback activation of the MAPK and PI3K pathways explains the "rebound" phenomenon and underscores that monotherapy with a MEK inhibitor may be insufficient for durable responses in some cancers, like those with K-ras mutations [3] [4].

- Rational Combinations: These findings strongly support the strategy of combining MEK inhibitors (like this compound) with other targeted agents, such as PI3K or AKT inhibitors, to overcome compensatory signaling and improve therapeutic outcomes [3].

References

- 1. This compound | MEK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound (CH4987655) | MEK Inhibitor [medchemexpress.com]

- 3. Evaluation of efficacy of a new MEK inhibitor, this compound, in ... [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of efficacy of a new MEK inhibitor, this compound, in ... [ejnmmires.springeropen.com]

- 5. Phase I and pharmacokinetics/pharmacodynamics study of ... [pubmed.ncbi.nlm.nih.gov]

Clinical Trial Efficacy and Safety Profile of RO4987655

The table below summarizes the key efficacy and safety findings from the identified early-phase clinical trials.

| Trial Aspect | Phase I Dose-Escalation (Japanese Patients) [1] | Phase I Expansion (RAS-RAF Mutant Patients) [2] |

|---|---|---|

| Patient Population | Japanese patients with advanced solid tumors | Selected patients with advanced cancer (Melanoma, NSCLC, Colorectal Cancer) with RAS-RAF mutations |

| Recommended Dose | 8 mg/day (4 mg BID) | 8.5 mg BID |

| Primary Toxicities | Grade 3 Creatine Phosphokinase (CPK) elevation (DLT); Dermatitis acneiform, eye disorders | Rash, acneiform dermatitis, gastrointestinal disorders (mostly Grade 1/2) |

| Pharmacodynamics | Dose-dependent inhibition of pERK in Peripheral Blood Mononuclear Cells (PBMCs) | Reduced pERK phosphorylation in paired tumor biopsies; 69% of patients showed a decrease in [18F]FDG uptake by day 15 |

| Anti-tumor Activity | 1 confirmed partial response (esophageal cancer); 7 patients with progression-free survival >16 weeks | BRAF-mutant Melanoma: 24% PR (4/17) BRAF wild-type Melanoma: 20% PR (4/20) KRAS-mutant NSCLC: 11% PR (2/18) KRAS-mutant Colorectal Cancer: 100% PD (0/30) |

Detailed Experimental Protocols

The trials employed specific methodologies to assess drug behavior and biological effects.

- Study Design (Dose-Escalation): The initial Phase I trial used a

3 + 3 dose-escalation design. Patients received a single dose of RO4987655 followed by continuous once-daily or twice-daily dosing in 28-day cycles to determine the Maximum Tolerated Dose (MTD) [1]. - Pharmacokinetics (PK) Analysis: Plasma concentrations of this compound were measured. The drug exhibited a plasma half-life ranging from 4.32 to 21.1 hours and reached steady-state conditions by Cycle 1, Day 8 with multiple doses. Exposure increased in a dose-proportional manner [1].

- Pharmacodynamics (PD) Biomarkers:

- pERK Inhibition: Target engagement was confirmed by measuring the inhibition of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs) in the dose-escalation study [1] and directly in sequential tumor biopsies in the expansion study [2].

- [18F]FDG-PET Imaging: Metabolic response was assessed by measuring changes in tumor uptake of the radiotracer [18F]Fluorodeoxyglucose (FDG) between baseline and Day 15 of treatment [2].

Preclinical Mechanistic Insights and Workflow

A preclinical study used human tumor xenograft models to investigate the mechanism of this compound, combining imaging and proteomic analysis [3] [4].

- Experimental Workflow: The study involved treating mice with K-ras-mutated human lung carcinoma xenografts with this compound. The workflow consisted of longitudinal [18F]FDG-PET imaging at multiple time points, followed by molecular analysis of the tumors using semi-quantitative fluorescent immunohistochemistry (fIHC) for GLUT1 and hexokinase 1, and Reverse Phase Protein Arrays (RPPA) for comprehensive signaling pathway profiling [3] [4].

- Key Findings: The study observed an initial decrease in [18F]FDG uptake, followed by a rebound on day 3. RPPA analysis revealed that this rebound was associated with a reactivation of the MAPK pathway and activation of the compensatory PI3K pathway, evidenced by up-regulation of pMEK, pC-RAF, and pAKT [3] [4].

This complex feedback mechanism is illustrated in the following signaling pathway diagram.

Diagram of this compound mechanism and feedback. MEK inhibition by this compound can trigger feedback reactivation of the MAPK pathway and compensatory PI3K pathway activation, leading to a rebound in glucose metabolism [3] [4].

Interpretation and Conclusions

- Clinical Utility: this compound demonstrated a manageable safety profile consistent with other MEK inhibitors and confirmed single-agent antitumor activity in BRAF-mutant melanoma and KRAS-mutant NSCLC. A key finding was its lack of efficacy as a single agent in KRAS-mutant colorectal cancer [2].

- Biomarker Validation: The trials successfully established pERK inhibition in PBMCs and tumor tissue, as well as early [18F]FDG-PET metabolic changes, as valid pharmacodynamic biomarkers for this compound, supporting their use in clinical development [1] [2].

- Mechanistic Resistance: Preclinical data suggests that compensatory pathway activation is a potential mechanism for acquired resistance, providing a rationale for exploring combination therapies targeting parallel pathways like PI3K to enhance and sustain efficacy [3] [4].

References

- 1. Phase I and pharmacokinetics/pharmacodynamics study of ... [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I expansion and pharmacodynamic study of the oral MEK... [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of efficacy of a new MEK inhibitor, this compound, in ... [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of efficacy of a new MEK inhibitor, RO , in human... 4987655 [ejnmmires.springeropen.com]

Pharmacokinetic Profile of RO4987655

The table below summarizes the key quantitative PK parameters of RO4987655 (a MEK inhibitor) identified from the clinical trials.

| Parameter | Global Study (2012) [1] | Japanese Study (2015) [2] [3] |

|---|---|---|

| Reported Half-life | Approximately 4 hours | 4.32 to 21.1 hours |

| Dose Proportionality | Exhibited dose linearity | Appeared to increase in a dose-proportional manner |

| Accumulation | Information not specified in results | Steady-state was reached by Cycle 1, Day 8 |

| Tmax (Time to Cmax) | Information not specified in results | Information not specified in results |

| Key Metabolites | Information not specified in results | Information not specified in results |

| Plasma Protein Binding | Information not specified in results | Information not specified in results |

Experimental Methodology & Clinical Context

The data in the table above was derived from phase I, open-label, dose-escalation studies designed to determine the safety and tolerability of this compound.

- Study Populations: The trials involved patients with advanced solid tumors. The 2012 study was a global trial with 49 enrolled patients [1], while the 2015 study focused on a Japanese cohort of 25 patients [2] [3].

- Dosing Regimens: The studies tested both once-daily (QD) and twice-daily (BID) oral dosing schedules over 28-day cycles. Dosing was adjusted based on a

3 + 3dose-escalation design to find the Maximum Tolerated Dose (MTD) [1] [2] [3]. - Pharmacokinetic Analysis: PK parameters were determined by measuring plasma concentrations of this compound after single and multiple doses.

- Pharmacodynamic (PD) Assessment: The PD effect was evaluated by measuring the inhibition of phosphorylated ERK (pERK) in peripheral blood mononuclear cells (PBMCs). Both studies reported a high and sustained level of target inhibition that was dose-dependent [1] [2] [3].

Signaling Pathway and Drug Mechanism

The following diagram illustrates the targeted signaling pathway and the mechanism of action of this compound.

This compound inhibits MEK to block the MAPK signaling pathway.

A Note on PK/PD Modeling and Visualization

The search results also highlighted tools and methodologies for PK/PD modeling, which are crucial for modern drug development.

- Compartmental Modeling: Pharmacokinetic data can be analyzed using compartmental models, which use systems of ordinary differential equations to predict drug behavior in different tissues [4] [5].

- Specialized Tools: Researchers can use tools like the Pharmacokinetic Modeling and Visualization Tool [4] or R packages like PKPDsim [5] to fit models to experimental data, calculate rate constants, and simulate drug concentrations and effects over time.

References

- 1. Phase I dose-escalation study of the safety, pharmacokinetics , and... [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I and pharmacokinetics/pharmacodynamics study of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I and pharmacokinetics /pharmacodynamics study of the MEK... [link.springer.com]

- 4. Pharmacokinetic Modeling and Visualization Tool [peytoncchen.github.io]

- 5. How to visualize PKPD models - Bell Eapen MD, PhD. [nuchange.ca]

RO4987655 (CH4987655) Application Notes and Protocols: Maximum Tolerated Dose and Clinical Pharmacology

Chemical and Biological Profile

RO4987655, also known as CH4987655, is an oral, selective inhibitor of MEK (mitogen-activated protein/extracellular signal-regulated kinase). MEK is a key enzyme within the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is frequently dysregulated in many cancers. By targeting this pathway, this compound aims to disrupt uncontrolled cell proliferation and survival signals in tumor cells [1] [2].

Clinical Trial Summaries and Maximum Tolerated Dose (MTD)

Two primary Phase I dose-escalation studies have established the safety and tolerability profile of this compound, defining the MTD in different patient populations.

Table 1: Summary of Phase I Clinical Trial Findings for this compound

| Trial Parameter | International Patient Population [1] | Japanese Patient Population [2] [3] |

|---|---|---|

| MTD (Total Daily Dose) | 17.0 mg (8.5 mg BID) | 8.0 mg (4.0 mg BID) |

| Dose-Limiting Toxicities (DLTs) | Blurred vision (n=1); Elevated creatine phosphokinase (CPK) (n=3) | Grade 3 Elevated CPK (4 DLTs across 10 mg/day and 13 mg/day cohorts) |

| Most Frequent Adverse Events (AEs) | Rash-related toxicity (91.8%); Gastrointestinal disorders (69.4%) | Dermatitis acneiform; CPK elevation; Eye disorders |

| Recommended Dosing Schedule | Twice Daily (BID) | Twice Daily (BID) |

Pharmacokinetics (PK) and Pharmacodynamics (PD) Profile

The pharmacokinetic and pharmacodynamic properties of this compound were characterized in both clinical studies, providing insights into its behavior in the human body.

Table 2: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Property | International Study Findings [1] | Japanese Study Findings [2] |

|---|---|---|

| PK: Half-life (t₁/₂) | Approximately 4 hours | 14.0 to 24.4 hours |

| PK: Dose Proportionality | Exhibited dose linearity | Appeared to increase in a dose-proportional manner |

| PK: Steady-State | Information not specified in abstract | Reached by Cycle 1, Day 8 (240 hours) |

| PD: Target Inhibition | High (mean 75%) and sustained suppression of pERK in PBMCs at MTD | Increased in a dose-dependent manner; assessed by pERK inhibition in PBMCs |

| PD: Biomarker | Reduction in FDG uptake by PET in 79.4% of patients at day 15 | pERK inhibition in Peripheral Blood Mononuclear Cells (PBMCs) |

Antitumor Activity

Preliminary evidence of antitumor activity was observed in these early-phase trials. In the international study, 21.1% of evaluable patients derived clinical benefit, which included two partial responses (one confirmed and one unconfirmed) [1]. In the Japanese study, one patient with esophageal cancer achieved a confirmed partial response, and seven patients demonstrated stable disease, as evidenced by a progression-free survival exceeding 16 weeks [2]. This promising activity warranted further investigation in populations with specific tumor mutations.

Experimental Protocols

Protocol: Phase I Dose-Escalation Study Design

This protocol outlines the standard design used to determine the MTD and characterize the initial safety and PK/PD profile of this compound.

- Objective: To assess the safety, tolerability, PK, and PD of orally administered this compound in patients with advanced solid tumors and to determine the MTD and DLTs.

- Patient Population: Adults with advanced, treatment-refractory solid tumors.

- Study Design: Non-randomized, open-label, dose-escalation using a "3 + 3" design. In this model, three patients are enrolled per dose cohort. If no DLT is observed, dosing escalates for the next cohort. If one DLT occurs, the cohort is expanded to three more patients. The MTD is defined as the dose level below which ≥2 patients experience a DLT [2] [3].

- Dosing Schedule:

- Endpoint Assessments:

- Safety: Continuous monitoring of Adverse Events (AEs), serial laboratory tests (including CPK), ECGs, and physical examinations. DLTs are typically assessed during the first cycle.

- Pharmacokinetics: Intensive blood sampling at predetermined times after the single dose in Cycle 0 and during multiple doses in Cycle 1 to measure drug concentration and calculate parameters like half-life and exposure.

- Pharmacodynamics: Peripheral blood mononuclear cells (PBMCs) are collected at baseline and post-treatment to measure inhibition of ERK phosphorylation (pERK), a direct marker of MEK pathway inhibition [1] [2].

- Tumor Response: Tumor imaging (e.g., CT scans) performed at baseline and periodically thereafter, with response evaluated using standardized criteria like RECIST 1.0 [2] [3].

Protocol: Assessment of MEK Pathway Inhibition in PBMCs

This detailed methodology describes the key PD assay used to confirm this compound's biological activity.

- Sample Collection: Collect peripheral blood samples from patients pre-dose and at specified timepoints post-dose.

- PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

- Cell Lysis and Protein Extraction: Lyse the isolated PBMCs to extract total protein.

- Phospho-ERK Analysis: Quantify the levels of phosphorylated ERK (pERK) and total ERK protein in the extracts. This can be done using techniques such as enzyme-linked immunosorbent assay (ELISA) or Western blotting.

- Data Calculation: Express the results as the ratio of pERK to total ERK. The percentage inhibition of pERK by this compound is calculated by comparing post-treatment ratios to the pre-treatment (baseline) ratio for each patient [1] [2].

Signaling Pathway and Mechanistic Visualization

The following diagram illustrates the targeted MAPK pathway and the mechanistic role of this compound. The DOT script below can be processed by Graphviz to generate the pathway visualization.

Diagram 1: Mechanism of Action of this compound in the MAPK Signaling Pathway. The diagram shows the core components of the MAPK pathway. This compound specifically binds to and inhibits the MEK kinase, thereby preventing it from phosphorylating and activating ERK. This inhibition blocks the downstream signal that promotes gene expression for cell proliferation and survival, which is often hyperactive in cancer cells [1] [2].

References

Application Notes and Protocols for RO4987655 Pharmacodynamic Monitoring via [¹⁸F]FDG-PET Imaging

Introduction and Scientific Rationale

The MEK inhibitor RO4987655 (CH4987655) is an orally active, allosteric small molecule that targets mitogen-activated protein kinase (MAP2K or MEK), a key component of the Ras/Raf/MEK/ERK signaling pathway. Inhibition of this pathway has demonstrated promising antitumor activity, particularly in B-raf-mutated and RAS-activated tumors. Non-invasive positron emission tomography with the fluorine-18 labeled glucose analog 2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG-PET) serves as a crucial functional pharmacodynamic (PD) biomarker for early response assessment to this compound therapy. Preclinical and clinical studies have consistently shown that [¹⁸F]FDG-PET can detect metabolic changes in tumors as early as 2 hours to 15 days after treatment initiation, allowing for early go/no-go decisions in drug development and providing proof of biologic activity before morphological changes become apparent [1] [2] [3].

The underlying biological mechanism involves this compound's inhibition of MEK-dependent cell signaling, which initially suppresses tumor glucose metabolism. However, compensatory signaling pathways, including reactivation of MAPK and activation of the PI3K pathway, can lead to a rebound in [¹⁸F]FDG uptake observed around day 3 of treatment, highlighting the importance of longitudinal imaging for comprehensive response assessment [1] [4]. The following application notes and detailed protocols standardize the use of [¹⁸F]FDG-PET for PD monitoring of this compound in both preclinical and clinical settings, facilitating its wider implementation in early-phase clinical trials and optimizing drug development strategies.

Key Experimental Findings and Data Summary

Preclinical Findings in Human Tumor Xenografts

A comprehensive preclinical study evaluated this compound in K-ras-mutated human lung carcinoma (NCI-H2122) xenograft models using [¹⁸F]FDG-PET imaging and proteomic analyses. The results demonstrated characteristic patterns of metabolic response and pathway modulation [1] [4].

Table 1: Preclinical [¹⁸F]FDG-PET Response to this compound in K-ras-mutated Xenografts

| Time Point | Change in [¹⁸F]FDG Uptake | Corresponding Pathway Alterations (RPPA) | Tumor Volume Trend |

|---|---|---|---|

| 2 hours post-treatment | Modest decrease | Initial pathway suppression | Not reported |

| Day 1 | Greatest decrease | ↓ pERK1/2, ↓ pMKK4, ↓ pmTOR | Decreasing |

| Day 3 | Rebound in uptake | ↑ pMEK1/2, ↑ pMEK2, ↑ pC-RAF, ↑ pAKT | Decreasing |

| Day 9 | Not specified | Signaling adaptation established | Not reported |

Molecular analysis using fluorescent immunohistochemistry (fIHC) did not reveal statistically significant correlations between GLUT1 or hexokinase 1 expression levels and the observed [¹⁸F]FDG changes. The rebound in [¹⁸F]FDG uptake on day 3 was interpreted as evidence of MAPK pathway reactivation and activation of the compensatory PI3K pathway, providing crucial insights into feedback mechanisms following MEK inhibition [1].

Clinical Findings from Phase I Trials

Clinical data from phase I trials confirmed the translational value of [¹⁸F]FDG-PET for monitoring this compound. In a dose-escalation study, 79.4% of patients with advanced solid tumors showed a reduction in [¹⁸F]FDG uptake between baseline and day 15 of treatment [3]. A comparative analysis of two MEK inhibitors (this compound and RO5126766) revealed significant differences in their metabolic effects at their recommended phase II doses (RP2D). Patients receiving this compound at 8.5 mg twice daily (total daily dose 17 mg) showed a substantially greater mean decrease in [¹⁸F]FDG uptake by cycle 1, day 15 (47%) compared to those receiving RO5126766 (16%) [2].

Table 2: Clinical [¹⁸F]FDG-PET Response in Phase I Trials of this compound

| Parameter | This compound (RP2D: 8.5 mg BID) | RO5126766 (RP2D: 2.7 mg QD) |

|---|---|---|

| Mean [¹⁸F]FDG decrease at C1D15 | 47% | 16% |

| Relationship to pERK inhibition in PBMCs | More pronounced | Less pronounced |

| Patients with [¹⁸F]FDG reduction | 79.4% (from baseline to Day 15) [3] | Not specified |

| Tumor types with best response | Melanoma | Melanoma |

| Negative Predictive Value (NPV) | 97% (for identifying non-responders) [2] | 97% [2] |

The clinical studies established that [¹⁸F]FDG-PET could effectively guide dose selection, distinguish biologic activity between compounds, and identify non-responding patients early with a 97% negative predictive value [2].

Detailed Experimental Protocols

Preclinical [¹⁸F]FDG-PET Imaging Protocol in Xenograft Models

3.1.1 Animal Model and this compound Administration

- Xenograft Models: Establish human tumor xenografts in female athymic nude (nu/nu) mice (5-6 weeks old). The NCI-H2122 human lung adenocarcinoma cell line (K-ras mutated) is a validated model [1] [4].

- This compound Formulation: Dissolve this compound in 50% ethanol/50% Cremophor EL to create a stock solution. Store at -20°C. On each dosing day, dilute the vehicle and stock solutions fivefold with distilled water for administration [1].

- Dosing Regimen: Administer this compound orally according to the established experimental design. The specific efficacious dose used in the published study should be followed, though it is not explicitly stated in the provided results [1].

3.1.2 [¹⁸F]FDG-PET Image Acquisition

- Fasting: Fast animals for a period (typically 4-6 hours) prior to imaging to reduce serum glucose levels and competitive inhibition of [¹⁸F]FDG uptake.

- Radiotracer Injection: Inject ~3.7-7.4 MBq (100-200 μCi) of [¹⁸F]FDG via a tail vein.

- Uptake Period: Allow a 60-minute uptake period under anesthesia while maintaining body temperature. Keep animals fasting during this period.

- Image Acquisition: Acquire static PET images on a suitable scanner (e.g., microPET Focus 120). Perform scans at baseline and at specified time points post-treatment: 2 hours, day 1, day 3, and day 9 [1] [4].

- Image Reconstruction: Use standard reconstruction algorithms (e.g., OSEM) and apply necessary corrections for normalization, attenuation, and scatter.

3.1.3 Image and Data Analysis

- Quantitative Analysis: Draw regions of interest (ROIs) over the entire tumor volume. Calculate standardized uptake values (SUVs), such as SUVmean or SUVmax, to quantify [¹⁸F]FDG uptake.

- Response Assessment: Express the change in tumor [¹⁸F]FDG uptake as a percentage change from baseline:

% Change = [(SUVpost - SUVbaseline) / SUVbaseline] * 100.

The following diagram illustrates the complete preclinical workflow, from model establishment to final analysis:

Clinical [¹⁸F]FDG-PET Imaging Protocol for Phase I Trials

3.2.1 Patient Preparation and Inclusion Criteria

- Fasting: Ensure patients fast for a minimum of 6 hours before tracer administration to achieve serum glucose levels ≤ 180 mg/dL (≤ 200 mg/dL is also mentioned as an alternative threshold). Patients with diabetes mellitus or uncontrolled hyperglycemia should be excluded from scanning [2].

- Hydration: Encourage water intake during the fasting period.

- Physical Rest: Patients should avoid strenuous exercise for 24 hours prior to the scan.

- Serum Glucose Check: Measure serum glucose level immediately before [¹⁸F]FDG injection. The ideal level is < 150 mg/dL.

3.2.2 [¹⁸F]FDG Administration and Image Acquisition

- Dosage and Injection: Administer an individualized intravenous activity of [¹⁸F]FDG, typically 5.2-7.8 MBq/kg, to yield a final activity of 300-600 MBq. Maintain the administered activity within 10% of the calculated baseline activity for each patient in subsequent scans [2].

- Uptake Period: Allow a 60-minute (±10 minutes) uptake period in a quiet, dimly lit room. Patients should remain seated or recumbent and avoid talking, chewing, or excessive movement.

- Positioning and Scanning: Position the patient supine with arms up (for skull base to mid-thigh imaging) or down per local protocol. For melanoma patients, scan from vertex to toe. Acquire PET scans covering at least from the skull base to the mid-thigh.

- Scanning Parameters: Perform acquisition on calibrated PET/CT scanners (e.g., GE Discovery series, Siemens Biograph, Philips Gemini). Acquire CT for attenuation correction and anatomical localization, followed by PET acquisition with a minimum of 2 minutes per bed position.

3.2.3 Image Analysis and Response Interpretation

- Centralized Analysis: Perform all PET analyses centrally using standardized software to ensure consistency, especially in multi-center trials [2].

- ROI Definition: Define a 10-mm diameter spherical ROI for up to 5 target lesions. Use peak SUV (a 1.2 cm³ sphere around the hottest voxel) for quantification, as it is less sensitive to noise and partial volume effects than SUVmax [2].

- Response Criteria: Calculate the percentage change in [¹⁸F]FDG SUV peak from baseline for each target lesion. Use the EORTC criteria or PERCIST as a guideline for defining metabolic response.

- Scan Time Points: Acquire scans at Baseline, Cycle 1, Day 15 (±5 days), and Cycle 3, Day 1 (±5 days) for patients without disease progression by RECIST [2].

The clinical monitoring pathway, from patient selection to final interpretation, is outlined below:

Signaling Pathway and Mechanistic Insights

The pharmacodynamic effects of this compound, as monitored by [¹⁸F]FDG-PET, are rooted in its action on the Ras/Raf/MEK/ERK pathway. This compound binds to and inhibits MEK1, preventing the phosphorylation and activation of its downstream target, ERK. This initial inhibition leads to reduced tumor cell proliferation and glycolysis, manifesting as an early decrease in [¹⁸F]FDG uptake. However, proteomic analyses using Reverse Phase Protein Arrays (RPPA) have revealed critical feedback mechanisms. By day 3 of treatment, there is significant up-regulation of pMEK1/2, pC-RAF, and pAKT, indicating both MAPK pathway reactivation and activation of the compensatory PI3K-AKT pathway, which explains the frequently observed rebound in [¹⁸F]FDG uptake [1] [4].

The following diagram summarizes this mechanistic interplay and its connection to the [¹⁸F]FDG-PET readout:

Conclusion

The integration of [¹⁸F]FDG-PET imaging into the development framework of this compound provides a robust, non-invasive tool for pharmacodynamic monitoring and early decision-making. The standardized protocols outlined here facilitate the detection of metabolic response, identification of feedback-driven resistance mechanisms, and informed selection of biologically active doses. These application notes underscore the value of [¹⁸F]FDG-PET as a translational biomarker that bridges preclinical findings and clinical application, ultimately optimizing the development of targeted therapies like MEK inhibitors.

References

- 1. Evaluation of efficacy of a new MEK inhibitor, this compound, in ... [pmc.ncbi.nlm.nih.gov]

- 2. Differences in the Biologic Activity of 2 Novel MEK Inhibitors ... [jnm.snmjournals.org]

- 3. Phase I dose-escalation study of the safety ... [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of efficacy of a new MEK inhibitor, this compound, in ... [ejnmmires.springeropen.com]

Application Note: PD Assessment of RO4987655 via pERK in PBMCs

1. Clinical Context and Rationale RO4987655 is a potent and selective oral inhibitor of MEK1/2, a key kinase in the MAPK signaling pathway. In a Phase I clinical trial involving Japanese patients with advanced solid tumors, PBMCs were utilized as a surrogate tissue to demonstrate target engagement and pharmacodynamic (PD) effects of the drug [1]. The inhibition of phosphorylated ERK (pERK) in PBMCs served as a direct biomarker of MEK inhibition, confirming the drug's action on its intended target and supporting its mechanism of action.

2. Key Quantitative Findings from the Phase I Study The following table summarizes the core pharmacokinetic and pharmacodynamic relationship established for this compound in the clinical trial [1].

| This compound Dose | Dosing Schedule | Plasma Half-Life (Mean) | pERK Inhibition in PBMCs |

|---|---|---|---|

| 1 mg to 6.5 mg | Single dose followed by continuous once-daily (QD) or twice-daily (BID) | 4.32 to 21.1 hours | Increased in a dose-dependent manner |

| 4 mg | BID (8 mg/day) | Data from multiple doses | Steady-state inhibition reached by Cycle 1, Day 8 |

The maximum tolerated dose (MTD) was determined to be 8 mg/day (4 mg BID), and at this dose, this compound exhibited a favorable PK/PD profile with sustained target inhibition [1].